Bisbendazole

Description

Historical Trajectory of Benzimidazole (B57391) Anthelmintic Research

The journey of benzimidazole anthelmintics began in the 1960s, marking a significant breakthrough in the treatment of parasitic worm infections. mdpi.com The discovery of thiabendazole (B1682256) in 1961 is widely cited as the pivotal event that unveiled the potent, broad-spectrum antiparasitic capabilities of this chemical class. vetscan.co.in This initial success spurred extensive research and development by pharmaceutical companies, leading to a cascade of new derivatives over the next two decades. umich.edu

This period of intense investigation yielded several compounds that would become mainstays in parasitic disease management. The development and subsequent regulatory approvals of these agents highlight the rapid progress in the field.

Table 1: Key Milestones in Benzimidazole Anthelmintic Development

| Compound | Year of Introduction/Approval | Significance |

|---|---|---|

| Thiabendazole | 1961 | The first broad-spectrum benzimidazole anthelmintic, establishing the class's potential. vetscan.co.in |

| Mebendazole (B1676124) | 1974 (FDA Approval) | Became a widely used treatment for various intestinal worm infections in humans. nih.gov |

| Albendazole (B1665689) | 1996 (FDA Approval) | Offered a broad spectrum of activity and became a key drug in mass drug administration programs. nih.gov |

| Triclabendazole | 2019 (FDA Approval) | Approved for treating fascioliasis (liver fluke infection), showcasing continued development for specific indications. mhmedical.com |

Structural Classification and Positioning of Bisbendazole Among Benzimidazole Derivatives

The versatility of the benzimidazole scaffold lies in its capacity for chemical modification at several positions, primarily the 2- and 5- positions of the bicyclic ring structure. researchgate.net These modifications dictate the compound's spectrum of activity, potency, and pharmacokinetic properties. Common benzimidazole anthelmintics are typically classified based on the substituent groups at these positions.

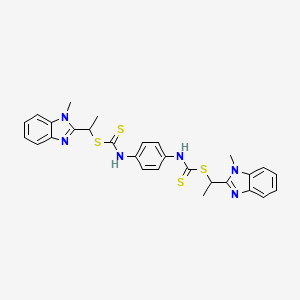

This compound is a distinct member of this family, classified as a bis-benzimidazole. Its chemical structure features two benzimidazole moieties linked together. The formal IUPAC name is 1-(1-methylbenzimidazol-2-yl)ethyl N-[4-[1-(1-methylbenzimidazol-2-yl)ethylsulfanylcarbothioylamino]phenyl]carbamodithioate, with a molecular formula of C₂₈H₂₈N₆S₄. nih.gov This dual-ring structure differentiates it from the more common single-ring benzimidazoles like albendazole or mebendazole.

Table 2: Structural Comparison of Selected Benzimidazoles

| Compound | Core Structure | Key Substituents | Molecular Formula |

|---|---|---|---|

| Benzimidazole | Single Benzimidazole Ring | None (Parent Compound) | C₇H₆N₂ |

| Albendazole | Single Benzimidazole Ring | 2-(methoxycarbonyl)amino, 5-(propylthio) | C₁₂H₁₅N₃O₂S |

| Mebendazole | Single Benzimidazole Ring | 2-(methoxycarbonyl)amino, 5-benzoyl | C₁₆H₁₃N₃O₃ |

| This compound | Two Benzimidazole Rings | Linked via a central phenylcarbamodithioate structure | C₂₈H₂₈N₆S₄ |

Rationale for Continued Academic Investigation of this compound Analogues

While many benzimidazoles are well-established anthelmintics, academic interest in the scaffold and its analogues, including compounds like this compound, persists for several critical reasons. The research has expanded far beyond parasitology, driven by the need to address significant challenges in other areas of medicine.

Overcoming Anthelmintic Resistance: A primary driver for developing new anthelmintics is the global rise of drug resistance in parasites. nih.gov The mechanism of action for benzimidazoles is the inhibition of microtubule polymerization by binding to the protein β-tubulin. msdvetmanual.com Mutations in the gene encoding this protein can reduce binding affinity, rendering the drugs ineffective. nih.gov Research into novel structures like this compound and its analogues is crucial for identifying compounds that can overcome these resistance mechanisms.

Drug Repurposing for Oncology: A significant and expanding area of research is the repurposing of benzimidazole anthelmintics as anticancer agents. nih.govkoreascience.kr Numerous studies have demonstrated that compounds like albendazole and mebendazole exhibit potent antitumor activities. nih.gov Their anticancer effects are attributed to several mechanisms, including the disruption of microtubule polymerization in cancer cells (similar to their anthelmintic action), induction of apoptosis, and inhibition of angiogenesis. koreascience.kr The unique bis-benzimidazole structure of compounds like this compound offers a template for designing novel derivatives with potentially enhanced or selective anticancer properties.

Improving Pharmacokinetic Profiles: A well-documented limitation of many benzimidazole compounds is their poor aqueous solubility and, consequently, low bioavailability when administered orally. msdvetmanual.commdpi.com This can limit their systemic efficacy. iiarjournals.org Continued chemical investigation into new analogues focuses on modifying the core structure to improve these pharmacokinetic properties, potentially leading to more effective treatments for both parasitic and non-parasitic diseases. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

32195-33-8 |

|---|---|

Molecular Formula |

C28H28N6S4 |

Molecular Weight |

576.8 g/mol |

IUPAC Name |

1-(1-methylbenzimidazol-2-yl)ethyl N-[4-[1-(1-methylbenzimidazol-2-yl)ethylsulfanylcarbothioylamino]phenyl]carbamodithioate |

InChI |

InChI=1S/C28H28N6S4/c1-17(25-31-21-9-5-7-11-23(21)33(25)3)37-27(35)29-19-13-15-20(16-14-19)30-28(36)38-18(2)26-32-22-10-6-8-12-24(22)34(26)4/h5-18H,1-4H3,(H,29,35)(H,30,36) |

InChI Key |

HYMMMXNCSPCFPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1C)SC(=S)NC3=CC=C(C=C3)NC(=S)SC(C)C4=NC5=CC=CC=C5N4C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Bisbendazole

Classical and Contemporary Approaches to Benzimidazole (B57391) Core Synthesis

The benzimidazole ring system, a fusion of benzene (B151609) and imidazole (B134444) rings, is a prevalent motif in many biologically active molecules. Its synthesis has evolved considerably, encompassing both classical and modern techniques.

Classical Methods: Historically, the most common approach to synthesizing the benzimidazole core involves the condensation reaction between an ortho-phenylenediamine derivative and a carboxylic acid or its derivatives (such as aldehydes, nitriles, or orthoesters) innovareacademics.ingoogle.com. This reaction typically proceeds under acidic conditions, often employing mineral acids like hydrochloric acid or Lewis acids, or dehydrating agents like polyphosphoric acid innovareacademics.ingoogle.com. For instance, the reaction of ortho-phenylenediamine with formic acid under reflux conditions is a fundamental route to unsubstituted benzimidazole innovareacademics.ingoogle.com.

Contemporary and Advanced Methods: Modern synthetic chemistry has introduced more efficient, environmentally friendly, and versatile methods for benzimidazole synthesis:

Microwave-Assisted Synthesis: Microwave irradiation has been employed to significantly reduce reaction times and improve yields in benzimidazole synthesis, offering rapid heating and efficient energy transfer innovareacademics.in.

Catalytic Approaches: The use of various catalysts, including metal triflates (e.g., zinc triflate), metal oxides, ionic liquids, and solid supports, has been developed to facilitate benzimidazole formation under milder conditions and with higher efficiency innovareacademics.inmdpi.com. These catalytic methods often enable one-pot syntheses and simplify work-up procedures.

Green Chemistry Principles: There is a growing emphasis on sustainable synthesis, utilizing solvent-free reactions, water-based systems, and bio-inspired transformations to minimize environmental impact innovareacademics.ingoogle.commdpi.com.

Solid-Phase Synthesis: For high-throughput synthesis and combinatorial chemistry, solid-phase synthesis techniques are employed, allowing for the rapid generation of diverse benzimidazole libraries innovareacademics.in.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic strategies also incorporate palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce substituents at specific positions on pre-formed benzimidazole rings or their precursors, enabling precise functionalization justia.com.

Targeted Synthetic Routes for Bisbendazole Scaffolds

Given the general synthetic strategies for benzimidazoles, a hypothetical route to this compound might involve:

Formation of the Benzimidazole Core: This would likely start with a suitably substituted ortho-phenylenediamine and a precursor that can form the C2 position of the benzimidazole ring, incorporating the necessary sulfur-containing moieties that define this compound's structure. The specific nature of these sulfur-containing groups (indicated by S4 in its formula) suggests complex functionalization steps.

Introduction of Substituents: The molecule's complexity, with multiple sulfur atoms and nitrogen-containing rings, implies multi-step synthesis. This could involve sequential reactions such as alkylation, acylation, or condensation reactions to build the complete this compound structure. The presence of multiple sulfur atoms suggests potential use of sulfur-transfer reagents or reactions involving thiols or disulfides at various stages of the synthesis.

Without specific literature detailing this compound's synthesis, these remain speculative approaches based on common benzimidazole chemistry.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how molecular modifications affect biological activity, guiding the development of more potent and selective drug candidates. For benzimidazoles, SAR studies have revealed that substituents at various positions (N1, C2, C5/C6) significantly influence their pharmacological profiles, including anthelmintic activity innovareacademics.inmdpi.com.

General SAR Trends in Benzimidazoles: Research on other benzimidazole derivatives has shown that electron-donating or electron-withdrawing groups, as well as lipophilic or hydrophilic substituents, can modulate activity. For instance, in some series, electron-releasing groups at the C2 position enhanced anthelmintic activity innovareacademics.in. Modifications at the C5 or C6 positions have also been shown to be critical for activity in various benzimidazole-based compounds, influencing their interaction with biological targets mdpi.com.

This compound-Specific SAR: However, the searched literature does not provide specific details on the design and synthesis of analogues of this compound for SAR studies. Typically, SAR studies would involve systematically altering parts of the this compound molecule (e.g., modifying the sulfur-containing groups, changing the aromatic substituents) and evaluating the biological activity of these new compounds. The lack of specific publications on this topic suggests that such studies may not have been widely reported or are proprietary.

Molecular and Cellular Mechanisms of Action of Bisbendazole

Interaction with Microtubular Proteins and Beta-Tubulin Isoforms in Parasitic Systems

The principal molecular target of benzimidazole (B57391) compounds, including by extension bisbendazole, is β-tubulin. affbiotech.com Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers. These structures are crucial for a variety of vital cellular functions in parasites, including cell division, motility, intracellular transport, and maintenance of cell shape. nih.gov

This compound is understood to selectively bind to a specific site on the β-tubulin subunit of parasitic microtubules. This binding event interferes with the polymerization of tubulin dimers into microtubules, effectively halting their assembly. affbiotech.com The specificity of benzimidazoles for parasitic β-tubulin over host β-tubulin is a key factor in their selective toxicity. Although tubulin is a highly conserved protein across eukaryotes, subtle differences in the amino acid sequences of β-tubulin isoforms between parasites and their hosts provide a basis for this selectivity.

Research on other benzimidazoles has identified key amino acid residues in β-tubulin that are critical for drug binding. For instance, mutations in these residues have been linked to benzimidazole resistance in various parasitic nematodes. While the precise binding kinetics of this compound to different β-tubulin isoforms have not been extensively detailed in available literature, it is hypothesized to follow a similar pattern of high-affinity binding to susceptible parasite isoforms.

Quantitative Binding Studies of this compound to Target Macromolecules

For example, fluorescence-based assays and competition binding experiments have been used to determine the dissociation constants (Kd) of various benzimidazoles for different tubulin isotypes. These studies have demonstrated that benzimidazoles can exhibit varying affinities for tubulin from different species.

Table 1: Illustrative Dissociation Constants (Kd) of Various Benzimidazoles with Tubulin

| Compound | Tubulin Source | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| Mebendazole (B1676124) | Brain Tubulin | ~1 µM | nih.gov |

| Nocodazole | Brain Tubulin | ~1 µM | nih.gov |

| Albendazole (B1665689) | Chicken Erythrocyte Tubulin | Moderate Affinity | nih.gov |

This table presents illustrative data for related benzimidazole compounds to demonstrate the range of binding affinities observed in quantitative studies. Specific Kd values for this compound are not currently available in the cited literature.

Disruption of Cellular Processes and Subcellular Organization in In Vitro Models

The inhibition of microtubule polymerization by this compound leads to a significant disruption of numerous essential cellular processes in parasites. In vitro studies using parasite cell cultures and larval stages have demonstrated the profound impact of benzimidazoles on subcellular organization and function.

One of the most immediate and critical consequences of microtubule disruption is the impairment of cell division. Microtubules are the primary components of the mitotic spindle, which is responsible for segregating chromosomes during mitosis. By preventing the formation of a functional mitotic spindle, this compound arrests cell division, thereby halting the growth and proliferation of the parasite. nih.gov

Furthermore, the disruption of the microtubular network affects intracellular transport. Microtubules serve as tracks for the movement of vesicles, organelles, and other cellular components. Inhibition of this transport system can lead to a failure in nutrient uptake, as the transport of glucose and other essential molecules across the intestinal cells of the parasite is compromised. nih.gov This ultimately leads to energy depletion and starvation of the parasite.

The maintenance of cell shape and motility are also heavily dependent on a properly functioning cytoskeleton. The depolymerization of microtubules can lead to a loss of structural integrity and impaired motility, rendering the parasite unable to move and establish or maintain its position within the host.

Modulation of Key Enzyme Activities and Metabolic Pathways

Beyond the primary effects on microtubule dynamics, benzimidazoles, and likely this compound, have been shown to modulate the activity of key enzymes and disrupt critical metabolic pathways in parasites. A significant secondary mechanism of action for some benzimidazoles is the inhibition of fumarate (B1241708) reductase, a crucial enzyme in the mitochondrial respiratory chain of many anaerobic and facultative anaerobic parasites. nih.govtaylorandfrancis.com

Fumarate reductase plays a vital role in the energy metabolism of these parasites, particularly under the low-oxygen conditions found in the host gut. By inhibiting this enzyme, benzimidazoles disrupt the parasite's ability to generate ATP, further contributing to its energy deficit. The inhibition of fumarate reductase by thiabendazole (B1682256), for example, has been demonstrated to be more potent against the parasite enzyme than the analogous succinate (B1194679) dehydrogenase in the host, highlighting another level of selective toxicity. nih.gov

Studies on other benzimidazoles have also indicated inhibitory effects on other enzymes involved in energy metabolism, such as malate (B86768) dehydrogenase. nih.gov The disruption of these enzymatic activities further compromises the parasite's metabolic capabilities.

Table 2: Illustrative Enzyme Inhibition by Benzimidazole Compounds

| Compound | Enzyme | Parasite | Effect | Reference |

|---|---|---|---|---|

| Thiabendazole | Fumarate Reductase | Strongyloides ratti | Inhibition | nih.gov |

| Mebendazole | Malate Dehydrogenase | Ascaris suum | Inhibition | nih.gov |

| Fenbendazole | Glucose Uptake | Trichuris globulosa | Inhibition | nih.gov |

This table provides examples of enzyme inhibition by related benzimidazole compounds. Specific inhibitory concentrations (IC50) or detailed kinetic data for this compound are not available in the reviewed literature.

Preclinical Research Paradigms and in Vitro/in Vivo Non Human Investigations of Bisbendazole

Evaluation of Compound Activity in Parasite Cell Cultures and Organotypic Models

In vitro studies using parasite cell cultures are foundational in assessing the direct impact of a compound on target organisms. These assays allow for the screening of multiple compounds and concentrations in a controlled environment.

One such study evaluated the in vitro activity of various drugs, including Bisbendazole, against adult Clonorchis sinensis worms. These worms were isolated from rabbits that had been experimentally infected for three months and were subsequently incubated in a TC 199 medium. The evaluation involved observing worm motility over a 24-hour period at different drug concentrations. The findings indicated that this compound, across all tested concentrations, demonstrated no observable effect on the adult C. sinensis worms. In contrast, other tested compounds, such as niclofolan (B1678744) and praziquantel, exhibited high activity, while gentian violet, dithiazanine iodide, hexachlorophene, and bithionol (B75329) showed moderate effects parahostdis.org.

Table 1: In Vitro Activity of this compound Against Adult Clonorchis sinensis Worms

| Drug | Tested Concentrations (µg/mL) | Observed Effect on Worm Motility |

| This compound | 0.01, 0.1, 1.0, 10, 100 | No effect |

| Gentian violet | 0.1, 1.0 | Moderate activity |

| Praziquantel | 0.01, 0.1, 1.0, 10, 100 | Highest activity |

Note: Data is based on a single study evaluating specific parasite species.

While organotypic models, which involve more complex tissue structures, can offer a more physiologically relevant in vitro environment, the provided literature does not detail the use of such models specifically for this compound.

Mechanisms of Resistance to Bisbendazole and Strategies for Resistance Mitigation in Research

Genetic Basis of Benzimidazole (B57391) Resistance, with Emphasis on Tubulin Gene Mutations

The primary mechanism of action for benzimidazole anthelmintics is the disruption of microtubule formation in parasites. These drugs bind to β-tubulin, a protein subunit of microtubules, preventing its polymerization and thereby interfering with essential cellular processes such as cell division, motility, and nutrient absorption. nih.govnih.govresearchgate.net Consequently, the genetic basis of resistance is predominantly linked to mutations in the gene encoding β-tubulin.

Specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene have been strongly correlated with benzimidazole resistance in a wide range of parasitic nematodes. These mutations typically result in amino acid substitutions that reduce the binding affinity of benzimidazoles to the β-tubulin protein. While research specifically detailing bisbendazole-induced mutations is limited, the well-established resistance patterns for other benzimidazoles provide a clear framework.

Key mutations associated with benzimidazole resistance are frequently found at specific codons of the β-tubulin isotype 1 gene. The most commonly cited mutations include:

F200Y (Phenylalanine to Tyrosine): This is one of the most frequently observed mutations and is considered a major contributor to high-level resistance in many parasite species.

E198A (Glutamic Acid to Alanine): This mutation is also a significant indicator of resistance and is often found in resistant parasite populations.

F167Y (Phenylalanine to Tyrosine): While generally conferring a lower level of resistance than the F200Y mutation, it is still a key marker for reduced benzimidazole susceptibility.

These mutations are thought to alter the conformational structure of the β-tubulin protein, thereby hindering the binding of benzimidazole drugs like this compound. The presence of these mutations can be detected through various molecular techniques, including PCR-based assays, which are invaluable for monitoring the prevalence of resistance in parasite populations. nih.gov

Table 1: Common β-Tubulin Gene Mutations Associated with Benzimidazole Resistance

| Codon Position | Amino Acid Change | Conferred Resistance Level |

|---|---|---|

| 200 | Phenylalanine (F) → Tyrosine (Y) | High |

| 198 | Glutamic Acid (E) → Alanine (A) | High |

| 167 | Phenylalanine (F) → Tyrosine (Y) | Moderate |

Biochemical Characterization of Resistance Mechanisms Specific to this compound

The biochemical basis of benzimidazole resistance is a direct consequence of the genetic mutations described above. The primary biochemical mechanism is a decreased affinity of the drug for its target, the β-tubulin protein. researchgate.net While specific biochemical studies on this compound are not widely available, the principles derived from studies of other benzimidazoles are directly applicable.

In susceptible parasites, benzimidazoles bind with high affinity to a specific site on the β-tubulin subunit, effectively capping the growing microtubule and initiating its depolymerization. In resistant parasites, the amino acid substitutions resulting from gene mutations alter the three-dimensional structure of this binding site. This structural change reduces the binding energy between the drug and the protein, meaning that a much higher concentration of the drug is required to achieve the same level of microtubule disruption.

Beyond the primary target-site modification, other potential biochemical mechanisms of resistance, though less commonly documented for benzimidazoles, could include:

Increased drug efflux: Parasites may upregulate the expression of transporter proteins that actively pump the drug out of the cell, thereby reducing its intracellular concentration.

Metabolic detoxification: Enhanced metabolic pathways that inactivate the drug could also contribute to resistance, although this is considered a less significant mechanism for benzimidazoles.

Further research is needed to specifically characterize the biochemical interactions of this compound with both susceptible and resistant β-tubulin and to investigate the potential role of these secondary resistance mechanisms.

Development and Analysis of Drug-Resistant Parasite Strains in Laboratory Settings

The study of drug resistance heavily relies on the availability of resistant parasite strains for in vitro and in vivo analysis. The development of such strains in a controlled laboratory setting is a critical component of resistance research. This process typically involves the continuous exposure of a parasite population to gradually increasing concentrations of the drug over multiple generations. nih.gov

This method of in vitro selection mimics the selective pressure that occurs in the field when parasites are repeatedly exposed to anthelmintics. Through this process, individual parasites with naturally occurring genetic variations that confer some degree of resistance are more likely to survive and reproduce, leading to an enrichment of resistance alleles in the population over time.

Once a resistant strain has been established, it can be used for a variety of analyses, including:

Genotypic analysis: Sequencing the β-tubulin gene to identify the specific mutations responsible for resistance.

Phenotypic analysis: Quantifying the level of resistance by determining the drug concentration required to inhibit a specific biological process (e.g., egg hatching, larval motility).

Fitness cost assessment: Evaluating whether the resistance mutations have any deleterious effects on the parasite's viability or reproductive capacity in the absence of the drug.

These laboratory-developed resistant strains are invaluable tools for understanding the molecular basis of resistance and for screening new compounds that may be effective against resistant parasites.

Exploration of Combination Strategies and Novel Compound Designs to Circumvent Resistance

Given the inevitability of drug resistance, a significant area of research is focused on strategies to overcome or delay its development. Two primary approaches are being explored: combination therapies and the design of novel compounds.

Combination Strategies:

The use of two or more drugs with different mechanisms of action is a well-established strategy to combat resistance in various fields of medicine. In the context of anthelmintic treatment, combining a benzimidazole like this compound with a drug from a different class (e.g., a nicotinic acetylcholine (B1216132) receptor agonist like levamisole (B84282) or a macrocyclic lactone like ivermectin) can be highly effective. nih.gov

The rationale behind this approach is that a parasite that is resistant to one drug is unlikely to be simultaneously resistant to another drug with a different target. This can lead to a synergistic effect, where the combination is more effective than either drug alone. Combination therapy can also help to delay the emergence of resistance by reducing the selective pressure for resistance to any single compound.

Table 2: Examples of Anthelmintic Drug Classes for Combination Therapy

| Drug Class | Mechanism of Action | Example Compounds |

|---|---|---|

| Benzimidazoles | Microtubule synthesis inhibitor | Albendazole (B1665689), Mebendazole (B1676124), this compound |

| Nicotinic Acetylcholine Receptor Agonists | Spastic paralysis of worms | Levamisole, Pyrantel |

| Macrocyclic Lactones | Flaccid paralysis of worms | Ivermectin, Moxidectin |

Novel Compound Designs:

Another important avenue of research is the design and synthesis of novel benzimidazole analogs that can overcome existing resistance mechanisms. This involves modifying the chemical structure of the benzimidazole scaffold to create new compounds that can either:

Bind effectively to the mutated β-tubulin in resistant parasites.

Inhibit other essential parasite-specific targets.

By understanding the precise structural changes in the β-tubulin of resistant parasites, medicinal chemists can rationally design new molecules with improved binding affinity. Furthermore, exploring derivatives that may have a different primary mechanism of action altogether could lead to the development of a new generation of anthelmintics that are not susceptible to the current resistance mechanisms.

Computational and Structural Biology Approaches for Bisbendazole Characterization

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as bisbendazole, and its biological target, primarily β-tubulin. These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For benzimidazole (B57391) derivatives, docking studies have consistently shown that they bind to the colchicine-binding site of β-tubulin. nih.gov The process involves placing the ligand in various conformations within the binding pocket and scoring them based on factors like intermolecular energies. Studies on benzimidazole analogues have revealed key interactions, including hydrogen bonds and hydrophobic interactions, that are critical for binding. frontiersin.org For instance, docking simulations of some 2-arylbenzimidazoles have shown that the heterocyclic ring can form π-π stacking interactions with the indole (B1671886) moiety of specific amino acid residues in the active site. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. dntb.gov.ua These simulations provide a more realistic representation of the physiological environment by allowing atoms and molecules to move and interact. MD simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. frontiersin.orgnih.gov Analysis of MD trajectories helps in understanding the stability of crucial interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for the ligand's inhibitory activity. frontiersin.org For example, simulations can show how a ligand like this compound remains stably bound within the catalytic pocket of its target protein, validating the initial docking results. frontiersin.org

| Interaction Type | Interacting Residues | Significance |

|---|---|---|

| Hydrogen Bonds | THR A: 340, TYR A: 312 | Anchors the ligand within the binding site. nih.gov |

| Pi-Pi Stacking | PHE A: 296 | Stabilizes the aromatic benzimidazole ring. nih.gov |

| Pi-Alkyl/Alkyl | PHE A:343, PHE A:351, CYS A:315 | Contributes to hydrophobic interactions. nih.gov |

| Van der Waals | PRO A:298 | Provides general shape complementarity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biolscigroup.us For this compound derivatives, 3D-QSAR studies are particularly valuable for identifying the key physicochemical properties that govern their anthelmintic potency. nih.gov

The process involves generating 3D models of the molecules and calculating various molecular descriptors, such as steric, electronic, and hydrophobic fields. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like Partial Least Squares (PLS). A robust QSAR model is characterized by high values for statistical indicators like the coefficient of determination (R²) and the cross-validation coefficient (Q²cv). biolscigroup.usscholars.direct

For benzimidazole derivatives, QSAR studies have identified several important molecular features:

Electronic Properties: The energy of the highest occupied molecular orbital (EHOMO) and the dipole moment (µ) have been shown to be significant descriptors, indicating the importance of electronic interactions for activity. biolscigroup.usscholars.direct

Hydrophobicity: Hydrophobic features are often crucial, as highlighted by contour maps generated from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. mdpi.comnih.gov

Steric Factors: The size and shape of substituents on the benzimidazole core significantly influence activity. Contour maps can indicate regions where bulky groups are favorable or unfavorable for binding. mdpi.com

These models serve as predictive tools to estimate the activity of newly designed, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. nih.govscholars.direct

| Parameter | Description | Typical Value |

|---|---|---|

| q² (Cross-validated) | Measures the internal predictive ability of the model. mdpi.com | > 0.5 |

| r² (Non-cross-validated) | Measures the goodness of fit of the model. mdpi.com | > 0.9 |

| r²pred (External validation) | Measures the predictive power on an external test set. mdpi.com | > 0.6 |

| PLS Factors | Number of principal components used in the model. researchgate.net | 4-6 |

Pharmacophore Modeling and Virtual Screening for Novel this compound Analogues

Pharmacophore modeling and virtual screening are key computational strategies for the discovery of new lead compounds. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net

Pharmacophore Model Generation: These models can be generated based on the structure of known active ligands (ligand-based) or the structure of the biological target's active site (structure-based). nih.gov For this compound, a ligand-based model would be developed by aligning a set of active benzimidazole derivatives and identifying common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.netugm.ac.id The distances and angles between these features are crucial components of the model.

Virtual Screening: Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features. nih.govnih.gov This process, known as virtual screening, can rapidly filter millions of compounds to identify a smaller, more manageable set of potential hits. nih.gov These hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and mode before being prioritized for experimental testing. ugm.ac.id This approach has been successfully used to screen databases for benzimidazole scaffolds, leading to the identification of promising new compounds. researchgate.net

Spectroscopic and Crystallographic Investigations of this compound and Its Complexes

Spectroscopic and crystallographic techniques are essential experimental methods for the structural characterization of this compound and its derivatives, both in solid form and in complexes with other molecules.

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. By comparing the FTIR spectrum of a parent compound like mebendazole (B1676124) with its synthesized complexes, researchers can determine the coordination sites. For example, shifts in the vibration bands corresponding to the imidazole (B134444) moiety, while the carbamate (B1207046) and benzoyl group bands remain unchanged, confirm that coordination (e.g., with a metal ion like silver) occurs through the imidazole nitrogen atom. ijcr.info

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The formation of complexes can be confirmed by observing shifts in the absorption maxima in the UV-Vis spectra of the compounds in various solvents. researchgate.net

Crystallographic Methods:

X-ray Crystallography: This is the gold standard for determining the precise three-dimensional atomic structure of a crystalline solid. For related benzimidazoles like mebendazole, high-resolution synchrotron X-ray powder diffraction has been used to solve the crystal structure of different polymorphic forms. researchgate.net This analysis provides detailed information on unit-cell parameters, space group, bond lengths, bond angles, and intermolecular interactions like hydrogen bonds that stabilize the crystal lattice. researchgate.net Such data is invaluable for understanding the solid-state properties of the drug and for validating computational models.

| Technique | Mebendazole (Parent Drug) | [Ag(Mebendazole)(imidazole)]NO₃ Complex | Interpretation |

|---|---|---|---|

| FTIR (N-H carbamate, cm⁻¹) | ~3369 | ~3369 (unchanged) | N-H of carbamate is not involved in coordination. ijcr.info |

| FTIR (C=O carbamate, cm⁻¹) | ~1732 | ~1732 (unchanged) | C=O of carbamate is not involved in coordination. ijcr.info |

| FTIR (C-C heterocyclic, cm⁻¹) | ~1456 | ~1446 (shifted) | Indicates coordination through the imidazole ring nitrogen. ijcr.info |

| UV-Vis (λmax in DMSO, nm) | - | ~271.5 | Confirms complex formation. researchgate.net |

Emerging Research Frontiers and Future Trajectories for Bisbendazole Research

Exploration of Non-Anthelmintic Biological Activities and Novel Research Applications

There is a significant lack of published research on the non-anthelmintic biological activities of Bisbendazole. While other benzimidazoles have been investigated for anticancer and antiviral properties, similar studies specifically focused on this compound are not readily found in the scientific literature. One database notes its development as an anthelmintic agent and its in vitro activity against Plasmodium falciparum, the parasite that causes malaria. researchgate.net However, detailed research findings from dedicated studies on this or other non-anthelmintic applications are not available.

Integration with "Omics" Technologies for Systems-Level Mechanistic Elucidation

The application of "omics" technologies—such as genomics, proteomics, and metabolomics—to understand the mechanism of action of this compound at a systems-level has not been reported in available research. Such studies are crucial for identifying the molecular targets and pathways affected by a compound, but this area of investigation for this compound appears to be unexplored.

Application of Advanced Delivery Systems and Nanotechnology in Research Models

There is no available information on the use of advanced delivery systems or nanotechnology to enhance the efficacy or study the properties of this compound in research models. Investigations into novel formulations to improve solubility, bioavailability, or targeted delivery are a key aspect of modern pharmaceutical research, but such studies involving this compound have not been published.

Future Challenges and Opportunities in the Academic Pursuit of this compound and its Derivatives

The primary challenge in the academic pursuit of this compound is the current dearth of foundational research. Without more extensive data on its basic biological effects and mechanisms of action, opportunities for developing it or its derivatives for new therapeutic applications remain speculative. The limited historical data on its efficacy and safety in treating clonorchiasis may have discouraged further investigation. nih.govparahostdis.org

Future opportunities would necessitate a return to fundamental preclinical research to systematically screen this compound for a range of biological activities. Should any promising effects be identified, subsequent research could then explore its mechanistic pathways and potential for therapeutic development.

Q & A

Basic Research Questions

Q. What are the standard in vitro protocols for assessing Bisbendazole’s antiparasitic activity, and how can researchers validate these methods?

- Methodological Answer : Begin with cell-based assays using helminth models (e.g., Caenorhabditis elegans or Haemonchus contortus). Use dose-response curves to determine IC₅₀ values, with concentrations typically ranging from 0.1–100 μM. Validate via comparison with positive controls (e.g., albendazole) and reproducibility checks across ≥3 independent trials. Include cytotoxicity assays on mammalian cell lines to confirm selectivity .

Q. How should researchers design a baseline pharmacokinetic study for this compound in rodent models?

- Methodological Answer : Administer this compound orally or intravenously at 10–50 mg/kg. Collect plasma samples at timed intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours). Use HPLC or LC-MS to quantify parent drug and metabolites. Calculate AUC, Cₘₐₓ, Tₘₐₓ, and half-life. Ensure compliance with ethical guidelines for animal welfare (e.g., 3Rs principles) .

Q. What statistical methods are appropriate for analyzing dose-dependent efficacy data in this compound studies?

- Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to avoid overinterpretation of small-sample studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different parasitic models?

- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., parasite strain variability, drug solubility, or assay endpoints). Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses to isolate contributing factors (e.g., pH-dependent drug stability in gastrointestinal models) .

Q. What experimental strategies optimize this compound’s bioavailability in resistant parasite strains?

- Methodological Answer : Explore combination therapies with P-glycoprotein inhibitors (e.g., verapamil) to overcome efflux-mediated resistance. Use CRISPR-Cas9 to knockout β-tubulin isotype genes in parasites, then assess restored sensitivity. Validate via comparative transcriptomics (RNA-seq) of resistant vs. susceptible strains .

Q. How can advanced imaging techniques elucidate this compound’s subcellular mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.